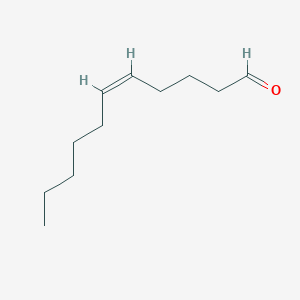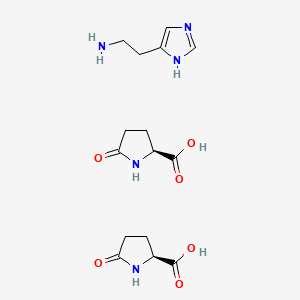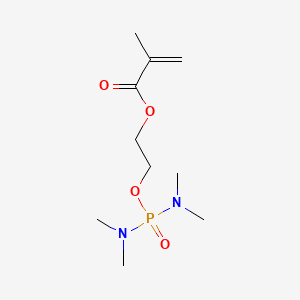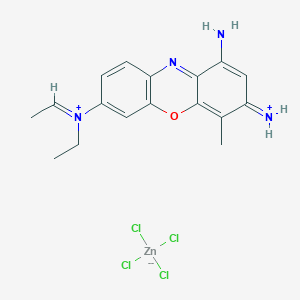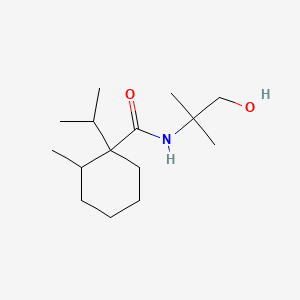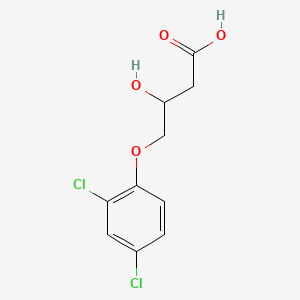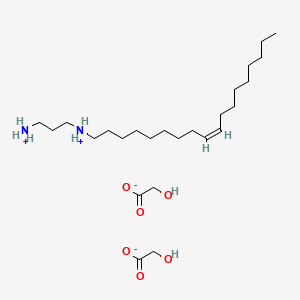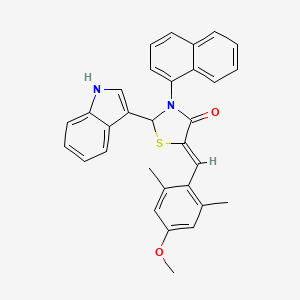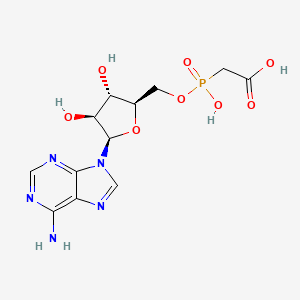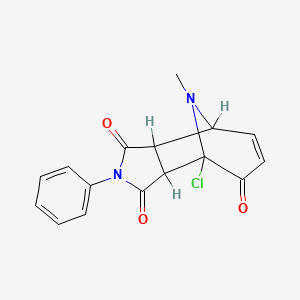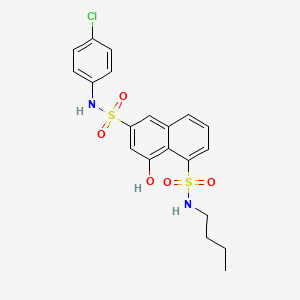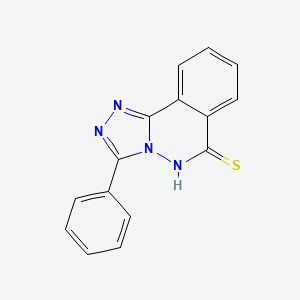
1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by a triazole ring fused to a phthalazine ring, with a thione group at the 6-position and a phenyl group at the 3-position
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazole with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as acetic acid, and the mixture is heated to promote cyclization. After the reaction is complete, the product is isolated and purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria or fungi. As an anticancer agent, it may inhibit enzymes such as topoisomerases, which are involved in DNA replication and cell division. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- can be compared with other similar compounds, such as:
6-Chloro-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine: This compound has a chlorine atom at the 6-position instead of a thione group, which can affect its reactivity and biological activity.
1H-pyrazolo[1,2-b]phthalazine-5,10-dione: This compound has a pyrazole ring instead of a triazole ring, and a dione group instead of a thione group, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
87540-65-6 |
|---|---|
Formule moléculaire |
C15H10N4S |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
3-phenyl-5H-[1,2,4]triazolo[3,4-a]phthalazine-6-thione |
InChI |
InChI=1S/C15H10N4S/c20-15-12-9-5-4-8-11(12)14-17-16-13(19(14)18-15)10-6-2-1-3-7-10/h1-9H,(H,18,20) |
Clé InChI |
CTYNDEQALAAWPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


